molecular formula C8H19ClN2O B1142795 1-(2-Methoxyethyl)-1,4-diazepane hydrochloride CAS No. 1235440-88-6

1-(2-Methoxyethyl)-1,4-diazepane hydrochloride

Cat. No.: B1142795
CAS No.: 1235440-88-6
M. Wt: 194.70226
InChI Key:
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Description

1-(2-Methoxyethyl)-1,4-diazepane hydrochloride is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-1,4-diazepane hydrochloride typically involves the reaction of 1,4-diazepane with 2-methoxyethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-1,4-diazepane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the diazepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: N-oxides of 1-(2-Methoxyethyl)-1,4-diazepane.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted diazepane derivatives depending on the reagents used.

Scientific Research Applications

1-(2-Methoxyethyl)-1,4-diazepane hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Phenoxyethyl)-1,4-diazepane hydrochloride: Similar in structure but with a phenoxyethyl group instead of a methoxyethyl group.

    2-(2-Methoxyethyl)piperidine hydrochloride: A piperidine derivative with a similar methoxyethyl group.

Uniqueness

1-(2-Methoxyethyl)-1,4-diazepane hydrochloride is unique due to its specific combination of the diazepane ring and the methoxyethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2-methoxyethyl)-1,4-diazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.ClH/c1-11-8-7-10-5-2-3-9-4-6-10;/h9H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHPCJABTDXDNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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